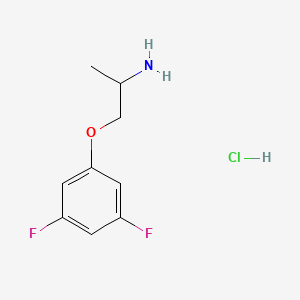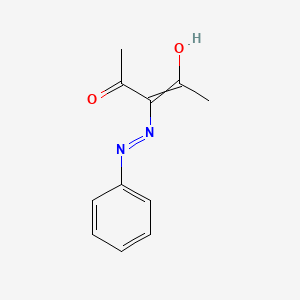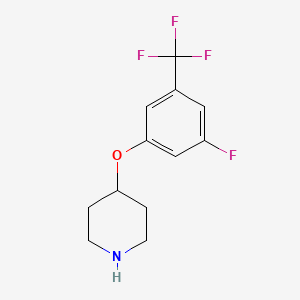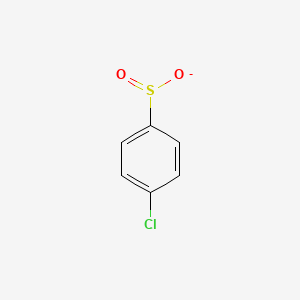![molecular formula C11H11NS2 B8685500 7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an organic compound with the molecular formula C11H11NS2 and a molecular weight of 221.34 g/mol . This compound belongs to the class of dithienopyrroles, which are known for their unique electronic properties and are widely used in organic electronics and photovoltaic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :
Starting Materials: The synthesis begins with commercially available bromothiophene precursors.
Cadogan Reaction: This reaction is used to form the central pyrrole ring.
Buchwald-Hartwig-Type Aminations: These aminations are also employed to construct the central pyrrole ring.
Industrial Production Methods
While specific industrial production methods for 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are not widely documented, the synthesis generally follows the same principles as the laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including :
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Photovoltaic Materials: It is used in the development of organic solar cells due to its excellent electronic properties.
Biological Research: It is used in the study of biological systems and as a probe in various biochemical assays.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with molecular targets and pathways in electronic and photovoltaic applications . The compound’s unique electronic properties, such as its ability to donate and accept electrons, make it an excellent candidate for use in organic semiconductors and solar cells. The molecular targets include various electron-rich and electron-deficient sites within the material, which facilitate charge transfer and energy conversion .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole include :
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): The parent compound without the propyl group.
N-Alkyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with various alkyl groups.
N-Acyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with acyl groups.
Pyrrolo[3,2-d4,5-d’]bisthiazole (PBTz): A fused DTP derivative.
Uniqueness
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its propyl group, which enhances its solubility and processability compared to its parent compound and other derivatives. This makes it particularly useful in the development of advanced materials for organic electronics and photovoltaic applications .
Properties
Molecular Formula |
C11H11NS2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C11H11NS2/c1-2-5-12-8-3-6-13-10(8)11-9(12)4-7-14-11/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
UYUXDVLWCSWSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=C1C=CS3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


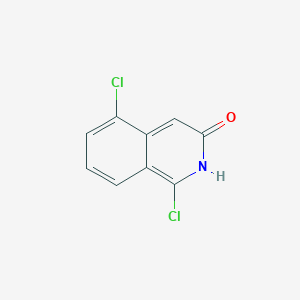
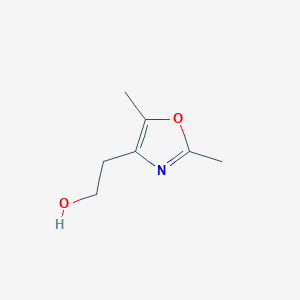
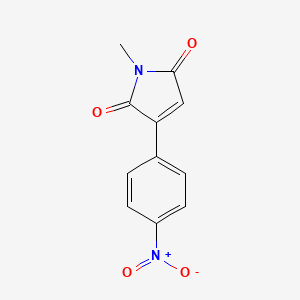
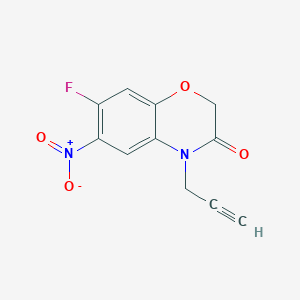
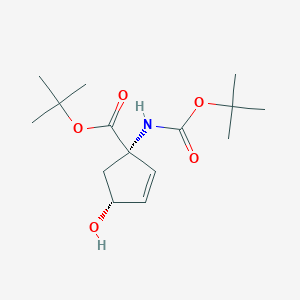

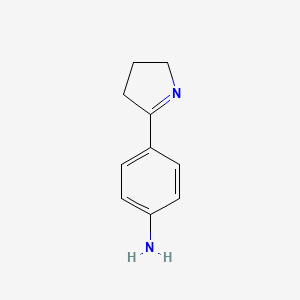
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
![3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8685465.png)
